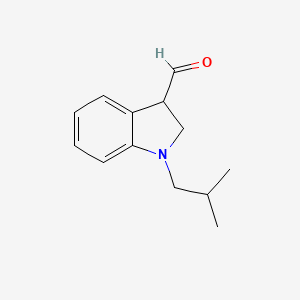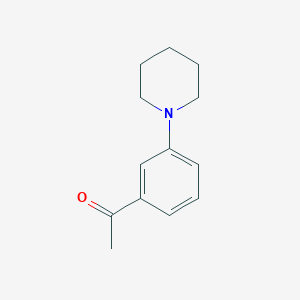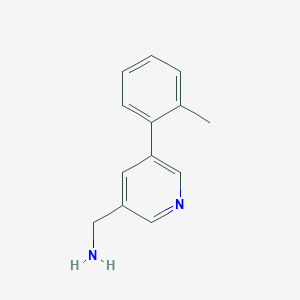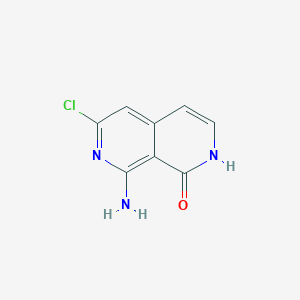
N-(3-Methyl-2-oxoazetidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is a chemical compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide typically involves the Staudinger reaction, which is a [2+2] ketene-imine cycloaddition reaction. The key starting materials are benzylidene benzo hydrazide and chloro acetyl chloride. The reaction is catalyzed by triethylamine and carried out in dimethyl formamide (DMF) solvent under ultra-sonication conditions .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The azetidinone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted azetidinones, which can have varied biological activities .
Scientific Research Applications
N-(3-Methyl-2-oxoazetidin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its use as an anticancer agent, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-(3-Methyl-2-oxoazetidin-3-yl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan synthesis. In anticancer applications, it interferes with cell division by binding to tubulin, thereby preventing the formation of microtubules necessary for mitosis .
Comparison with Similar Compounds
- N-(3-Chloro-2-oxoazetidin-3-yl)benzamide
- N-(3-Fluoro-2-oxoazetidin-3-yl)benzamide
- N-(3-Methyl-2-oxoazetidin-3-yl)benzoate
Uniqueness: N-(3-Methyl-2-oxoazetidin-3-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it exhibits higher potency in antibacterial and anticancer assays, making it a promising candidate for further development .
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
N-(3-methyl-2-oxoazetidin-3-yl)benzamide |
InChI |
InChI=1S/C11H12N2O2/c1-11(7-12-10(11)15)13-9(14)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15)(H,13,14) |
InChI Key |
LKMJPEUEGZTNFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC1=O)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B11900528.png)









![6-Chloro-3-(difluoromethyl)-1H-pyrrolo[3,2-C]pyridine](/img/structure/B11900592.png)

![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11900596.png)
